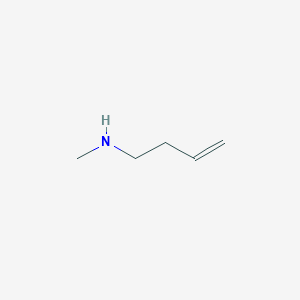

(But-3-en-1-yl)(methyl)amine

Description

Contextualization within Alkenyl Amine Chemistry

Alkenyl amines, characterized by the presence of both an amine and a carbon-carbon double bond, are a pivotal class of compounds in organic chemistry. researchgate.net This dual functionality allows for a rich and diverse range of chemical reactions. The amine group can act as a nucleophile or a base, while the alkene can participate in addition and cyclization reactions. smolecule.comwikipedia.org This combination makes alkenyl amines, including (but-3-en-1-yl)(methyl)amine, highly sought-after intermediates in the synthesis of nitrogen-containing heterocycles and other complex organic molecules. researchgate.net The reactivity of each functional group can be selectively controlled, offering chemists a powerful tool for molecular design.

Significance as a Versatile Organic Building Block

The significance of this compound lies in its capacity to serve as a versatile building block in organic synthesis. smolecule.comamerigoscientific.com The presence of two distinct reactive sites within a single, relatively simple molecule allows for the construction of more complex structures in a controlled and efficient manner. For instance, the amine can be functionalized through alkylation or acylation, while the alkene can undergo a variety of addition reactions, including hydroamination and cyclization. smolecule.comwikipedia.org This versatility makes it a valuable precursor for the synthesis of a wide array of organic compounds, including pharmaceuticals and other biologically active molecules. smolecule.comsmolecule.com

Overview of Research Trajectories for Alkenyl Amine Motifs

Research involving alkenyl amine motifs is a dynamic and expanding field. Key areas of investigation include the development of new catalytic methods for their synthesis and the exploration of their utility in constructing complex molecular frameworks. A significant focus is on the development of stereoselective reactions, which are crucial for the synthesis of chiral molecules, a common feature in pharmaceuticals. acs.org

One major research trajectory is the catalytic hydroamination of dienes, which offers a direct and atom-economical route to alkenyl amines. acs.orgnih.govescholarship.org For example, the intermolecular hydroamination of 1,3-butadiene (B125203) with amines can be catalyzed by various metal complexes. acs.orgnih.gov Another important area of research is the development of novel cyclization reactions of alkenyl amines to form various nitrogen-containing heterocyclic compounds. These heterocyclic structures are prevalent in a vast number of biologically active natural products and synthetic drugs. Furthermore, the direct functionalization of the C-H bonds in alkenyl amines is an emerging area that promises to streamline synthetic routes to complex molecules. acs.org

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis. These properties dictate its reactivity, handling, and purification methods.

| Property | Value |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| IUPAC Name | N-methylbut-3-en-1-amine |

| CAS Number | 38369-88-9 |

| Appearance | Liquid |

| Boiling Point | 75-77 °C |

Data compiled from various sources. smolecule.comnih.govamericanelements.comguidechem.com

Synthetic Approaches

The synthesis of this compound can be achieved through several methods, each with its own advantages and limitations.

| Synthetic Method | Description |

| Alkylation of 3-Buten-1-amine (B1219720) | This method involves the reaction of 3-buten-1-amine with a methylating agent, such as methyl iodide, in the presence of a base. smolecule.com This is a straightforward approach but can sometimes lead to over-alkylation. |

| Reductive Amination | This route involves the reaction of an appropriate aldehyde with methylamine (B109427) to form an imine, which is then reduced to the desired secondary amine. The subsequent introduction of the double bond would be required. |

| Hydroamination of 1,3-Butadiene | The direct addition of methylamine to 1,3-butadiene catalyzed by a suitable transition metal complex represents an atom-economical pathway to synthesize N-methyl-3-butenylamine. acs.orgwiley-vch.de |

| From 3-Buten-1-ol (B139374) | A multi-step synthesis starting from commercially available 3-buten-1-ol can be employed. This involves converting the alcohol to a good leaving group, followed by displacement with methylamine. researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-methylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-3-4-5-6-2/h3,6H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWULNOMHKBBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38369-88-9 | |

| Record name | (but-3-en-1-yl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for but 3 En 1 Yl Methyl Amine and Its Analogs

Classical and Established Synthetic Routes

Traditional methods for the synthesis of N-methylated amines, including (but-3-en-1-yl)(methyl)amine, have historically relied on well-established reactions such as the alkylation of primary amines and reductive amination of carbonyl compounds.

Alkylation Approaches to N-Methyl Allylamines

The direct N-alkylation of primary amines with a methylating agent is a fundamental approach for the synthesis of N-methyl amines. In the context of producing this compound, this would typically involve the reaction of but-3-en-1-amine with a methyl halide, such as methyl iodide.

However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts. nih.gov The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the alkylating agent.

To achieve selective mono-N-methylation, various strategies have been developed. One approach involves using a large excess of the primary amine to favor the methylation of the starting material over the secondary amine product. Another technique is the use of alternative methylating agents, such as dimethyl carbonate, which can offer higher selectivity for mono-methylation under certain conditions. unive.it Additionally, the primary amine can be protected with a group that can be removed after methylation. For instance, the formation of a trifluoroacetyl derivative of the primary amine, followed by methylation with methyl iodide and subsequent deprotection, can yield the desired N-monomethylated product in high yield. rsc.org

A specific example of a related alkylation is the synthesis of an N-allylamine derivative by Ayrapetyan et al. in 2020, which demonstrated a 65% yield via the alkylation of methylamine (B109427) with allyl chloride in an aqueous medium, followed by acid-base extraction. smolecule.com This method highlights the viability of direct alkylation under controlled conditions to minimize byproducts. smolecule.com

Reductive Amination Strategies utilizing Methylamine Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines, including secondary amines like this compound. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgchemistrysteps.com

To synthesize this compound via this route, a suitable unsaturated aldehyde, such as but-3-enal, would be reacted with methylamine. The resulting imine is then reduced in situ using a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

The general reaction scheme for the reductive amination to form an N-methylated amine is presented below:

| Aldehyde/Ketone | Amine | Reducing Agent | Product |

| R-CHO | CH3NH2 | NaBH3CN | R-CH2-NHCH3 |

This method offers a high degree of control and generally avoids the issue of overalkylation that can be problematic in direct alkylation methods. masterorganicchemistry.com The reaction conditions are typically mild, making it compatible with a wide range of functional groups.

Advanced Catalytic Approaches in Amination

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the formation of carbon-nitrogen bonds. These methods often provide high efficiency, selectivity, and atom economy.

Transition Metal-Catalyzed Hydroamination Reactions

Hydroamination, the addition of an N-H bond of an amine across a carbon-carbon double or triple bond, is a highly atom-economical method for the synthesis of amines. Transition metal catalysis has been instrumental in the development of efficient hydroamination protocols.

Palladium complexes have been extensively studied as catalysts for a variety of C-N bond-forming reactions. In the context of synthesizing unsaturated amines, the palladium-catalyzed hydroamination of dienes is a particularly relevant strategy. The telomerization of 1,3-butadiene (B125203) with amines, catalyzed by palladium complexes, can lead to the formation of octadienylamines. nih.govwikipedia.org While this reaction typically yields an eight-carbon chain, it demonstrates the principle of palladium-catalyzed addition of amines to dienes.

More direct approaches involve the hydroamination of 1,3-dienes with amines. For instance, palladium catalysts have been developed for the intermolecular hydroamination of dienes and vinylarenes with anilines, demonstrating the feasibility of adding an N-H bond across a double bond under palladium catalysis. nih.govorganic-chemistry.org A highly active catalyst for this transformation can be generated from [Pd(η3-allyl)Cl]2 and the Xantphos ligand. nih.gov The development of catalysts for the hydroamination of simple dienes like butadiene with aliphatic amines such as methylamine remains an area of active research. researchgate.net

The general representation of a palladium-catalyzed hydroamination of a diene is as follows:

| Diene | Amine | Palladium Catalyst System | Product |

| 1,3-Butadiene | R-NH2 | Pd(0)/Ligand | Butenylamine derivatives |

Copper-catalyzed hydroamination has emerged as a powerful and cost-effective alternative to palladium-based systems for the synthesis of amines. nih.gov Copper hydride (CuH) catalyzed hydroamination, in particular, has been developed as a robust method for the synthesis of chiral secondary and tertiary amines from alkenes and alkynes. nih.gov These reactions often proceed with high regio- and stereoselectivity.

The copper-catalyzed hydroamination of terminal alkynes can be controlled to selectively produce either enamines or alkylamines. nih.gov This methodology has been applied to the synthesis of various pharmaceutical agents. nih.gov The reaction typically involves a copper(I) catalyst and a suitable ligand.

For the synthesis of aliphatic amines, the copper-catalyzed hydroamination of unactivated alkenes is a highly attractive approach. The following table summarizes representative examples of copper-catalyzed hydroamination reactions of olefins, showcasing the versatility of this method in generating various amine structures.

| Olefin | Amine | Catalyst System | Product | Yield (%) |

| Styrene | Aniline | Cu(OAc)2 / Ligand | N-Phenylethyl)aniline | >99 |

| 1-Octene | Dibenzylamine | CuCl / (R,R)-Ph-BPE | N,N-Dibenzyl-2-octanamine | 85 |

| Norbornene | Aniline | [Cu(OTf)]2·C6H6 / Ligand | N-Phenyl-exo-2-norbornanamine | 95 |

Nickel-Catalyzed Multicomponent Coupling Reactions of Alkenes, Aldehydes, and Amides

A powerful and atom-economical approach for the synthesis of allylic amines is the nickel-catalyzed three-component coupling of alkenes, aldehydes, and amides. This methodology allows for the direct assembly of complex allylic amines from simple, readily available starting materials. The reaction is typically catalyzed by a nickel(0) species, often generated in situ from a Ni(II) precatalyst, in the presence of a ligand and a Lewis acid co-catalyst.

The reaction proceeds through the formation of an imine intermediate from the aldehyde and the amide, which then participates in the nickel-catalyzed coupling with the alkene. One of the significant advantages of this method is its broad substrate scope. A variety of alkenes, including styrenes and unactivated aliphatic alkenes, can be utilized. Furthermore, the reaction tolerates a wide range of aldehydes, including formaldehyde, and various amides, such as sulfonamides and carbamates. This versatility allows for the synthesis of a diverse array of structurally complex allylic amines. For instance, the reaction of 3,5-dichlorostyrene with formaldehyde and methanesulfonamide has been successfully demonstrated on a gram scale. organic-chemistry.org

The general reaction scheme for the nickel-catalyzed three-component coupling is as follows:

Reaction conditions typically involve a Ni(II) precatalyst, a phosphine ligand, a Lewis acid such as Ti(OiPr)4, and a solvent like acetonitrile.

| Alkene | Aldehyde | Amide | Product | Yield (%) |

| Styrene | Formaldehyde | Methanesulfonamide | N-(1-phenylallyl)methanesulfonamide | 70 |

| 1-Octene | Benzaldehyde | p-Toluenesulfonamide | N-(1-phenylnon-2-en-1-yl)-4-methylbenzenesulfonamide | 65 |

| Cyclohexene | Isobutyraldehyde | tert-Butyl carbamate | tert-Butyl (2-methyl-1-(cyclohex-2-en-1-yl)propyl)carbamate | 58 |

Rhodium-Catalyzed Enantioselective 1,2-Addition Reactions with Alkenylboron Nucleophiles

For the synthesis of chiral allylic amines, rhodium-catalyzed enantioselective 1,2-addition of alkenylboron nucleophiles to imines is a highly effective method. This approach allows for the creation of stereogenic centers with high levels of enantioselectivity, which is crucial for the synthesis of biologically active molecules. The reaction typically employs a chiral rhodium catalyst, which coordinates to the imine and directs the nucleophilic attack of the alkenylboron species.

A variety of potassium alkenyltrifluoroborates and other organoboron reagents can be used as the alkenylating agent. nih.govnih.gov The imine substrates can be generated from a wide range of aldehydes and amines. The use of chiral diene ligands in conjunction with the rhodium catalyst is key to achieving high enantiomeric excess (ee). This methodology provides access to di-, tri-, and tetrasubstituted allylic amines while maintaining the geometry of the double bond from the alkenylboron reagent. nih.gov

The general reaction scheme is depicted below:

Reaction conditions often involve a rhodium precursor, a chiral diene ligand, a base, and a suitable solvent like toluene or dioxane.

| Imine Substrate (from Aldehyde) | Alkenylboron Reagent | Chiral Ligand | Yield (%) | ee (%) |

| N-(4-Methoxybenzylidene)-p-toluenesulfonamide | Potassium vinyltrifluoroborate | (S)-BINAP | 85 | 95 |

| N-Benzylidenemethanamine | Potassium (E)-prop-1-en-1-yltrifluoroborate | (R,R)-Me-DuPhos | 92 | 98 |

| N-(Cyclohexylmethylene)aniline | Potassium styryltrifluoroborate | (S,S)-Chiraphos | 78 | 91 |

Gold(I)-Catalyzed Decarboxylative Amination Methods

Gold(I) catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of allylic amines through decarboxylative amination. One such strategy involves the gold(I)-catalyzed decarboxylative amination of allylic N-tosylcarbamates. This reaction proceeds via a base-induced aza-Claisen rearrangement and provides access to a variety of substituted N-tosyl allylic amines with good yields and excellent regio- and stereoselectivity. organic-chemistry.orgnih.gov A significant advantage of this method is its ability to be performed in water, making it an environmentally benign process.

Another gold(I)-catalyzed approach is the intramolecular amination of allylic alcohols with carbamates. This dehydrative amination allows for the synthesis of cyclic allylic amines, such as substituted pyrrolidines and piperidines, with high enantioselectivity when a chiral gold catalyst is employed. nih.gov The reaction is believed to proceed through the activation of the allylic alcohol by the gold(I) catalyst, facilitating nucleophilic attack by the carbamate.

A representative reaction scheme for the decarboxylative amination is shown below:

Typical conditions involve a gold(I) catalyst, often in combination with a silver salt co-catalyst, a base, and a solvent which can even be water.

| Allylic N-Tosylcarbamate Substrate | Base | Solvent | Yield (%) |

| Cinnamyl N-tosylcarbamate | DIPEA | Water | 90 |

| But-2-en-1-yl N-tosylcarbamate | K2CO3 | DCE | 85 |

| 1-Phenylallyl N-tosylcarbamate | Et3N | Water | 88 |

Palladium-Catalyzed Tsuji-Trost-Type Allylic Aminations

The palladium-catalyzed Tsuji-Trost reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds, including the C-N bond in allylic amines. organic-chemistry.orgwikipedia.org This reaction involves the reaction of a nucleophile, in this case an amine, with an allylic substrate bearing a leaving group, catalyzed by a palladium(0) complex. The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the amine nucleophile.

A key advantage of the Tsuji-Trost amination is its broad scope with respect to both the allylic substrate and the amine nucleophile. A wide variety of leaving groups, such as acetates, carbonates, and halides, can be employed on the allylic partner. The reaction is compatible with a broad range of primary and secondary amines, including simple alkylamines. organic-chemistry.org Furthermore, the development of chiral ligands has enabled highly enantioselective versions of this reaction, providing access to chiral allylic amines.

A general scheme for the Tsuji-Trost allylic amination is as follows:

Reaction conditions typically involve a palladium(0) catalyst, a phosphine ligand, and a base in a suitable solvent.

| Allylic Substrate | Amine | Ligand | Yield (%) |

| Allyl acetate | Methylamine | PPh3 | 85 |

| Cinnamyl chloride | Diethylamine | dppe | 92 |

| 1,3-Diphenylallyl acetate | Morpholine | (R)-BINAP | 95 (98% ee) |

Cobalt-Catalyzed N-Allylic Isomerization for Enamine Formation

Cobalt-catalyzed isomerization of N-allylic compounds provides an atom-economical route to enamines, which are valuable synthetic intermediates that can be readily converted to amines. This transformation involves the migration of the double bond from the allylic position to form the enamine isomer. The reaction is catalyzed by cobalt complexes, often pincer-type complexes, which have emerged as efficient and sustainable alternatives to precious metal catalysts. nih.govnih.gov

The substrate scope includes a variety of N-allylic amines, amides, and imines. The isomerization generally proceeds with high stereoselectivity, favoring the formation of the (E)-enamine. This method is compatible with a range of functional groups, making it a versatile tool for organic synthesis. The resulting enamines can be used in various downstream applications, such as in cycloaddition reactions to form heterocyclic compounds. nih.gov

The isomerization reaction can be represented as follows:

Conditions typically involve a cobalt catalyst and a solvent such as toluene, with heating.

| N-Allylic Substrate | Catalyst | Temperature (°C) | Yield (%) | E/Z Ratio |

| N,N-Dibenzylallylamine | [Co(PNP)Me] | 80 | >95 | 37:1 |

| N-Allyl-N-methylaniline | [Co(PNP)Me] | 80 | 92 | >20:1 |

| N-Allyl-2-pyrrolidinone | [Co(PNP)Me] | 90 | 94 | 6:1 |

Electrochemical Synthesis Strategies

Direct Electrochemical Coupling of Unactivated Alkenes and Secondary Amines

Electrochemical methods offer a green and sustainable approach to organic synthesis, often avoiding the need for stoichiometric chemical oxidants or reductants. A notable electrochemical strategy for the synthesis of allylic amines is the direct coupling of unactivated alkenes with secondary amines. nih.govacs.orgchemrxiv.org This oxidative transformation proceeds via the electrochemical generation of a reactive intermediate from the alkene, which is then trapped by the amine nucleophile.

This method is particularly valuable as it utilizes simple and abundant starting materials. For instance, the coupling of feedstock gaseous alkenes like 1-butene with secondary amines has been successfully demonstrated. nih.govchemrxiv.org The reaction often exhibits high regioselectivity, favoring the formation of the linear allylic amine. In the case of 1-butene, high (Z)-selectivity for the crotylation product is observed. nih.govchemrxiv.org The process is amenable to a range of unactivated terminal alkenes and various secondary amines.

The general electrochemical coupling is depicted below:

The reaction is carried out in an electrochemical cell, typically with a mediator like thianthrene, an electrolyte, and a base.

| Alkene | Secondary Amine | Mediator | Yield (%) |

| 1-Octene | Dibenzylamine | Thianthrene | 85 |

| 1-Butene | N-Methylbenzylamine | Thianthrene | 75 (Z selective) |

| Styrene | Pyrrolidine | Thianthrene | 90 |

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of allylic amines, including analogs of this compound, is a significant area of research in organic chemistry. Stereoselective and enantioselective methods allow for the precise control of the three-dimensional arrangement of atoms, which is crucial for applications in pharmaceuticals and materials science. These methods typically involve the use of chiral auxiliaries, chiral catalysts, or stereospecific reactions.

Chiral Auxiliary and Catalyst Design in Allylic Amine Synthesis

The asymmetric synthesis of chiral allylic amines is frequently achieved through transition-metal-catalyzed reactions. organic-chemistry.org The design of effective chiral catalysts and auxiliaries is paramount for achieving high levels of stereocontrol. york.ac.uk

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired stereocenter has been created, the auxiliary can be removed. For instance, nucleophilic additions to imines bearing a chiral auxiliary on the nitrogen atom can provide diastereomerically enriched allylic amine products. nih.gov Another strategy involves the use of enantiomerically enriched sulfinyl imines, where the sulfinyl group acts as a chiral auxiliary. The reaction of vinyl alanes with these sulfinyl imines can produce chiral allylic amines with high diastereoselectivity. nih.gov

More commonly, stereoselectivity is induced by a chiral catalyst, which is a chiral substance that accelerates a chemical reaction without being consumed. miami.edu A prevalent approach is the transition-metal-catalyzed allylic amination, where a metal complex bearing a chiral ligand facilitates the formation of a C-N bond. rsc.org Metals such as iridium, palladium, and copper are often employed. rsc.orgnih.govgoogle.com

Iridium-catalyzed allylic amination has been shown to be highly effective. For example, using chiral phosphoramidite ligands with an iridium catalyst allows for the enantioselective amination of allylic carbonates to yield branched allylic amines with high regioselectivity and enantioselectivity. organic-chemistry.orgnih.gov Similarly, copper-catalyzed systems, when paired with chiral ligands like (R)-(+)-BINAM, can promote the asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines as the aminating agent. rsc.org

The design of the chiral ligand is critical. Ligands such as chiral phosphines, bis(oxazolines), and phosphoramidites are designed to create a specific chiral environment around the metal center, which differentiates between the two prochiral faces of the substrate or intermediate, leading to the preferential formation of one enantiomer. organic-chemistry.orgrsc.org

| Catalyst/Metal Precursor | Chiral Ligand | Reaction Type | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ | Phosphoramidite | Allylic Amination | (E)-Cinnamyl Carbonate | >95% ee | organic-chemistry.orgnih.gov |

| Cu(MeCN)₄PF₆ | (R)-(+)-BINAM | Allylic C-H Amination | 2-Methyl-2-pentene | Up to 84% ee | rsc.org |

| Pd₂(dba)₃ | Ferrocenyl Phosphane | Allylic Amination | Allyl Acetate | Significant enantiomeric enrichment | nih.govrsc.org |

| Rh(I) complex | (S)-BINAP | Isomerization of Allylic Amine | (Z)-Allylic Amine | High stereoselectivity | york.ac.uk |

Mitsunobu Reaction for Stereospecific N-Methyl Allylic Amine Formation

The Mitsunobu reaction is a powerful and reliable method for the stereospecific conversion of alcohols to a variety of other functional groups, including amines. researchgate.net This reaction is particularly useful for synthesizing N-methyl allylic amines from allylic alcohols with a predictable inversion of stereochemistry. bris.ac.ukorganic-chemistry.org The stereospecific nature of the reaction ensures that the chirality of an enantiopure alcohol is transferred to the amine product. organic-chemistry.org

The process involves the reaction of a primary or secondary allylic alcohol with a suitable nitrogen nucleophile in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.org For the synthesis of N-methyl allylic amines, a multi-step sequence is often employed to circumvent issues with the volatility of the final product and to facilitate purification. organic-chemistry.orgacs.org

A practical approach utilizes N-Boc ethyl oxamate as the nitrogen nucleophile. researchgate.netacs.org The allylic alcohol first undergoes a regioselective and stereospecific Mitsunobu substitution to form an N-Boc protected allylic amine. bris.ac.uk This intermediate is then N-methylated, typically using a base like sodium hydride (NaH) and an electrophile such as iodomethane (CH₃I). acs.org The final step involves the deprotection of the Boc group, often under acidic conditions, to yield the desired N-methyl allylic amine, which can be isolated as a stable hydrochloride salt. acs.orgacs.org This method is advantageous as it avoids chromatography for the final volatile amine product. bris.ac.uk

The reaction proceeds with excellent regio- and stereospecificity, accommodating a range of allylic alcohol substrates. organic-chemistry.org Enantiopure secondary allylic alcohols are converted to the corresponding enantiopure N-methyl allylic amines with inversion of the stereocenter's configuration. bris.ac.uk

| Starting Allylic Alcohol | Reagents | Intermediate Product | Final Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| (E)-But-2-en-1-ol | 1. N-Boc ethyl oxamate, PPh₃, DIAD 2. NaH, MeI 3. HCl | N-Boc-(E)-but-2-en-1-amine | (E)-N-Methylbut-2-en-1-amine HCl | 75% | acs.org |

| Cinnamyl alcohol | 1. N-Boc ethyl oxamate, PPh₃, DIAD 2. NaH, MeI 3. HCl | N-Boc-cinnamylamine | N-Methylcinnamylamine HCl | 80% | acs.org |

| (S)-1-Phenylprop-2-en-1-ol | 1. N-Boc ethyl oxamate, PPh₃, DIAD 2. NaH, MeI 3. HCl | (R)-N-Boc-1-phenylprop-2-en-1-amine | (R)-N-Methyl-1-phenylprop-2-en-1-amine HCl | 65% | bris.ac.ukacs.org |

| But-3-en-1-ol | 1. N-Boc ethyl oxamate, PPh₃, DIAD 2. NaH, MeI 3. HCl | N-Boc-but-3-en-1-amine | This compound HCl | Not specified | acs.org |

Synthesis of N-But-3-enyl Amino Acid Derivatives

A novel method for preparing N-but-3-enyl-α- and β-amino acids involves the cleavage of heterocyclic precursors in the presence of allylsilanes. researchgate.net This strategy provides a direct route to incorporating the but-3-enyl group onto the nitrogen atom of amino acid derivatives. The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and proceeds at room temperature with good to excellent yields. researchgate.net

The precursors for this synthesis are 1,3-oxazolidin-5-ones (for α-amino acids) and 1,3-oxazinan-6-ones (for β-amino acids). These heterocycles can be readily prepared from standard α- and β-amino acids. The key step is the Lewis acid-mediated ring-opening of the oxazolidinone or oxazinanone by an allylsilane, such as allyltrimethylsilane. The allylsilane acts as the source of the but-3-enyl group, which selectively N-alkylates the amino acid derivative. researchgate.net

This methodology is advantageous as it allows for the direct N-alkenylation of the amino acid backbone. The 1,3-oxazolidin-5-one and 1,3-oxazinan-6-one structures serve as versatile synthons, effectively protecting the carboxylic acid and the amino group while activating the latter for the desired transformation. researchgate.net The reaction conditions are mild, making it compatible with various functional groups that might be present in the amino acid side chains. researchgate.net

| Starting Amino Acid | Heterocyclic Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Glycine | 1,3-Oxazolidin-5-one derivative | Allyltrimethylsilane, BF₃·OEt₂ | N-But-3-enyl-glycine derivative | 95% | researchgate.net |

| Alanine | 1,3-Oxazolidin-5-one derivative | Allyltrimethylsilane, BF₃·OEt₂ | N-But-3-enyl-alanine derivative | 92% | researchgate.net |

| Valine | 1,3-Oxazolidin-5-one derivative | Allyltrimethylsilane, BF₃·OEt₂ | N-But-3-enyl-valine derivative | 85% | researchgate.net |

| β-Alanine | 1,3-Oxazinan-6-one derivative | Allyltrimethylsilane, BF₃·OEt₂ | N-But-3-enyl-β-alanine derivative | 90% | researchgate.net |

Applications in Advanced Organic Synthesis

Role as a Key Organic Building Block

Organic building blocks are functionalized molecules that act as the foundational components for constructing more elaborate molecular architectures. sigmaaldrich.com Amines, in particular, are considered crucial building blocks due to their versatile reactivity and widespread presence in pharmaceuticals, agrochemicals, and materials. amerigoscientific.com (But-3-en-1-yl)(methyl)amine exemplifies this role through its dual functionality, which provides multiple reaction pathways for synthetic chemists. smolecule.com

Construction of Complex Organic Architectures

The unique molecular framework of this compound makes it a valuable building block for synthesizing more complex organic molecules. smolecule.com Its structure contains two reactive centers: the nucleophilic secondary amine and the alkene double bond. This duality allows for a variety of chemical transformations:

Reactions at the Nitrogen Center: The nitrogen atom can participate in nucleophilic substitution reactions with various electrophiles to introduce a wide range of substituents. smolecule.com

Reactions at the Alkene Group: The terminal double bond is susceptible to electrophilic addition reactions, enabling the introduction of diverse functional groups across the carbon-carbon double bond. smolecule.com

This capacity for selective functionalization at either the amine or the alkene moiety allows for the stepwise and controlled construction of intricate molecular scaffolds, making it a versatile tool in multistep organic synthesis. smolecule.com

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast number of natural products, pharmaceuticals, and agrochemicals. beilstein-journals.orgua.esnih.gov The synthesis of these ring systems is a central goal in organic chemistry. This compound is a suitable precursor for creating such structures due to the proximity of its amine and alkene groups.

The compound's structure is conducive to intramolecular cyclization reactions, which can be triggered to form various heterocyclic rings, such as substituted pyrrolidines. beilstein-journals.org The allylic system within the molecule facilitates cyclization and functionalization, which can be exploited to build these important nitrogen-containing rings. smolecule.com For instance, the compound can be oxidized to form N-containing heterocycles under specific reaction conditions. smolecule.com

Precursor in the Synthesis of Bioactive Molecules

The utility of this compound extends to the synthesis of molecules with specific biological functions. Its structural features can be incorporated into larger molecules designed to interact with biological targets.

Intermediate in Pharmaceutical Compound Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. smolecule.com Its value in drug discovery is linked to its ability to facilitate cyclization and other functionalizations necessary for building complex drug candidates. smolecule.com Research has shown that derivatives of this amine are precursors to pharmacologically relevant molecules, including:

Urea-containing FK506 binding protein inhibitors. smolecule.com

Benzothiazepine dioxides that exhibit inhibitory activity against HIV-1 protease. smolecule.com

Furthermore, its role as an intermediate extends to the synthesis of compounds targeting infectious diseases, highlighting its importance in medicinal chemistry. smolecule.com

Utility in Peptide Bond Isostere Design

Peptide bond isosteres are chemical moieties that mimic the structure of a peptide bond but offer advantages such as increased metabolic stability. nih.govnih.gov This is a critical strategy in drug design, particularly for developing peptide-based therapeutics that are resistant to degradation by proteases. nih.gov

The structural components of this compound make it a relevant starting material for creating certain types of isosteres. For example, the alkene group can be used to synthesize alkene isosteres, where a C=C bond replaces the C-N bond of the amide. nih.gov While the electronic properties differ significantly from an amide, the geometry and bond lengths can be comparable, providing a useful surrogate for probing biological systems. nih.gov Amidine-type isosteres, which replace the carbonyl group with an imino group, are another class of peptidomimetics whose synthesis could potentially involve precursors derived from versatile amines. rsc.org

Development of Derivatives for Enzyme and Receptor Ligands

The development of specific ligands that can bind to enzymes or receptors is fundamental to drug discovery. This compound can be chemically modified to produce derivatives designed to interact with these biological targets. Research indicates that derivatives of the compound can bind to specific enzymes, potentially modulating their activity and influencing metabolic pathways. smolecule.com Its structure serves as a scaffold that can be elaborated upon to design ligands with tailored affinities and selectivities for various receptors, opening avenues for new therapeutic agents. smolecule.com

Summary of Applications

| Application Area | Specific Use | Resulting Structures/Compounds |

| Organic Building Block | Construction of complex molecules | Intricate organic scaffolds |

| Synthesis of heterocycles | Nitrogen-containing rings (e.g., pyrrolidines) | |

| Bioactive Molecule Precursor | Pharmaceutical intermediate | HIV-1 protease inhibitors, antifungal agents smolecule.com |

| Peptide bond isosteres | Alkene and other amide bond surrogates | |

| Ligand development | Custom enzyme and receptor ligands smolecule.com |

Exploratory Applications in Material Science

The unique bifunctional nature of this compound also makes it an intriguing candidate monomer for the synthesis of functional polymers and advanced materials. The presence of a polymerizable alkene group and a functional amine side-chain within the same molecule allows for the direct incorporation of reactive sites into a polymer backbone. This is a key strategy in creating materials with tailored properties for specific applications.

The direct copolymerization of this compound with other vinyl monomers can produce polymers with pendant secondary amine groups. mdpi.com These amine functionalities can significantly alter the physicochemical properties of the resulting material, enhancing characteristics such as hydrophilicity, adhesion, and dye affinity. Moreover, these pendant amines serve as handles for post-polymerization modification, enabling the grafting of other molecules, the introduction of cross-linking agents, or the complexation of metal ions. This approach provides a versatile platform for designing materials with tunable properties. nih.gov

Research into functional olefin copolymers has demonstrated that incorporating polar groups can lead to materials with unique topologies and properties. nih.gov For instance, polymers derived from this amine-containing monomer could find use in the development of specialized coatings, adhesives, or as components in stimuli-responsive hydrogels where the amine's pH-sensitivity can be exploited.

Table 2: Potential Applications in Material Science

| Application Area | Role of this compound | Resulting Material Property | Potential Use |

|---|---|---|---|

| Functional Copolymers | Comonomer | Increased hydrophilicity and dye affinity | Textiles, specialty plastics |

| Post-Polymerization Modification | Functional Monomer | Provides reactive sites for grafting or cross-linking | Functional surfaces, resins, hydrogels |

| Adhesives and Coatings | Monomer/Additive | Enhanced adhesion to polar substrates | Specialty coatings and adhesives |

| Metal Ion Scavenging | Functional Monomer | Chelating sites for metal ions | Water treatment membranes, catalyst supports |

Mechanistic Investigations of but 3 En 1 Yl Methyl Amine Transformations

Elucidation of Reaction Pathways in Catalytic Processes

The transformations of (But-3-en-1-yl)(methyl)amine, particularly in catalytic processes, involve complex reaction networks. Transition metal catalysis offers efficient pathways for these transformations, which are often challenging under standard thermal conditions. smolecule.com Catalytic strategies like hydroaminomethylation are powerful tools for creating valuable nitrogen-containing molecules from unsaturated amines.

In a typical catalytic cycle, the reaction pathway can be elucidated by studying the kinetics and identifying key intermediates. For instance, in a rhodium-catalyzed hydroaminomethylation reaction, the initial step involves the coordination of the alkene moiety of this compound to the metal center. This is followed by the insertion of carbon monoxide and subsequent reaction with a hydrogen source to form an aldehyde intermediate. This aldehyde can then undergo an intramolecular reaction with the amine to form cyclic products. The nature of the N-protecting group can influence the chemoselectivity of the reaction, directing it towards different products. nih.gov

A proposed reaction network for the catalytic transformation of this compound might involve several competing pathways, including hydrogenation, isomerization, and cyclization. The relative rates of these pathways, represented by apparent kinetic constants (k), determine the final product distribution. researchgate.net For example, a reaction could proceed through an initial isomerization of the double bond, followed by cyclization.

Table 1: Proposed Catalytic Systems and Reaction Pathways for this compound

| Catalyst System | Proposed Primary Pathway | Key Intermediates | Potential Products |

|---|---|---|---|

| Rhodium/Phosphine Ligands | Intramolecular Hydroaminomethylation | Acyl-metal complex, Aldehyde intermediate | Substituted Pyrrolidines, Piperidines |

| Palladium on Carbon (Pd/C) | Hydrogenation / Isomerization | Alkyl-palladium species | Butylmethylamine, (But-2-en-1-yl)(methyl)amine |

The elucidation of these pathways relies on a combination of kinetic studies and control experiments to identify stable intermediates and understand the factors governing the reaction's course. researchgate.netresearchgate.net

Analysis of Transition States and Intermediates in C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, and understanding its mechanism involves analyzing the associated transition states and intermediates. tcichemicals.comkaist.ac.kr In the context of this compound synthesis or its subsequent reactions, transition-metal catalysis plays a crucial role in activating otherwise inert bonds. rsc.org

Three general mechanisms are typically considered for transition-metal-mediated C-N bond metalation:

Oxidative Addition: A low-valent metal center undergoes oxidative addition into a C-N bond, forming a metal-alkyl-amido complex.

β-Nitrogen Elimination: This pathway involves the elimination of a nitrogen group from a carbon atom that is beta to the metal center.

C-H Bond Cleavage Triggered C-N Bond Activation: The activation of a C-H bond adjacent to the amine can initiate the cleavage of the C-N bond. rsc.org

For the formation of a C-N bond, such as during the synthesis of this compound via alkylation, the reaction proceeds through a transition state where the nitrogen atom's lone pair attacks the electrophilic carbon. Computational studies on analogous reactions, like the reaction of methylamine (B109427) with a CN radical, help in characterizing the structures and energies of these transition states. researchgate.net The stability of intermediates, such as carbocations in nucleophilic rearrangements, is a major driving force for the reaction. wikipedia.org

Table 2: Hypothetical Energy Profile for a Key Step in C-N Bond Formation

| Species | Description | Relative Electronic Energy (kcal/mol) |

|---|---|---|

| Reactants | (But-3-en-1-yl)-X + Methylamine | 0 |

| TS1 | Transition state for C-N bond formation | +15 to +25 |

| Intermediate | [ (But-3-en-1-yl)-NH(CH₃) ]⁺ X⁻ | +5 to +10 |

| Products | This compound + HX | -10 |

Note: Energies are illustrative and depend on the specific reactants and reaction conditions.

The analysis of these transition states and intermediates is critical for optimizing reaction conditions to favor the desired C-N bond formation and minimize side reactions.

Study of Isomerization Mechanisms, including 1,2-Methyl Migration

Isomerization reactions represent a significant pathway in the transformation of unsaturated compounds like this compound. These rearrangements can be initiated by the formation of a reactive intermediate, such as a carbocation. wikipedia.org A 1,2-rearrangement, also known as a 1,2-shift, is an intramolecular process where a substituent moves from one atom to an adjacent one. wikipedia.org

In the case of this compound, treatment with a strong acid (H-X) could lead to the protonation of the terminal double bond. According to Markovnikov's rule, this would preferentially form a secondary carbocation. masterorganicchemistry.com This secondary carbocation can then undergo rearrangement to form a more stable tertiary carbocation. While a 1,2-hydride shift is common, a 1,2-methyl shift can also occur if it leads to a more stable intermediate. wikipedia.orglibretexts.org However, in this specific structure, a hydride shift would be more likely to generate a more stable carbocation. For a methyl shift to be relevant, a different substitution pattern on the butenyl chain would be required.

The driving force for such a rearrangement is the formation of a more stable carbocationic intermediate. wikipedia.org For example, the rearrangement of a secondary carbocation to a tertiary carbocation is energetically favorable.

Table 3: Comparison of Carbocation Stability in a Potential Isomerization Pathway

| Carbocation Structure | Type | Relative Stability | Potential Rearrangement |

|---|---|---|---|

| CH₃-CH⁺-CH₂-CH₂-NHCH₃ | Secondary | Less Stable | 1,2-Hydride Shift |

| CH₃-CH₂-CH⁺-CH₂-NHCH₃ | Secondary | Less Stable | 1,2-Hydride Shift |

The study of these isomerization mechanisms is crucial as they can lead to the formation of structural isomers, affecting the product distribution of a given reaction. wikipedia.org

Understanding Regioselectivity and Stereoselectivity in Reactions

In chemical reactions, selectivity is a key concept that describes the preference for one product over another when multiple outcomes are possible. study.com Two important types of selectivity are regioselectivity and stereoselectivity. masterorganicchemistry.comquora.com

Regioselectivity refers to the preference of a reaction to form one constitutional isomer (regioisomer) over another. masterorganicchemistry.comyoutube.com A classic example is the addition of an acid like HBr to the double bond of this compound. The reaction is regioselective because the bromine atom preferentially adds to the more substituted carbon of the double bond, following Markovnikov's rule, due to the greater stability of the resulting carbocation intermediate. masterorganicchemistry.com

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.comquora.com This is relevant when a reaction creates a new chiral center. For example, if a reaction involving this compound were to create a new stereocenter, it could be stereoselective if it predominantly forms one enantiomer or diastereomer over the other. mdpi.com

The outcome of a reaction is highly dependent on the mechanism. masterorganicchemistry.com For example, an E2 elimination reaction can be stereoselective, favoring the formation of a trans-alkene over a cis-alkene because the transition state leading to the trans product is lower in energy. youtube.com Similarly, enzymatic reactions often exhibit high levels of both regioselectivity and stereoselectivity due to the specific three-dimensional structure of the enzyme's active site. mdpi.com

Table 4: Regio- and Stereoselectivity in a Hypothetical Reaction of this compound

| Reaction Type | Reagents | Major Regioisomer | Stereochemical Outcome | Influencing Factors |

|---|---|---|---|---|

| Hydrohalogenation | HBr | 2-Bromo-N-methylbutan-1-amine | Racemic mixture (if no pre-existing chirality) | Carbocation stability (Markovnikov's rule) |

| Hydroboration-Oxidation | 1. BH₃, THF; 2. H₂O₂, NaOH | N-methyl-4-hydroxybutan-1-amine | Syn-addition of H and BH₂ | Steric hindrance (Anti-Markovnikov) |

Understanding these principles allows for the prediction and control of reaction outcomes, which is essential for the targeted synthesis of specific molecules.

Biological Potential and Interaction Studies of but 3 En 1 Yl Methyl Amine and Its Derivatives

Research on Antimicrobial and Antiviral Activity

Preliminary investigations suggest that (but-3-en-1-yl)(methyl)amine and its derivatives may possess antimicrobial and antiviral properties. While comprehensive studies on this specific compound are limited, the broader class of allylamine derivatives has demonstrated notable activity against various pathogens.

The antimicrobial potential of allylamine derivatives is often attributed to their ability to interfere with fungal cell wall synthesis. For instance, compounds with unsaturated alkyl chains have shown significant efficacy against both bacteria and fungi. The activity of these compounds is influenced by the nature of the substituents and the length of the alkyl chain.

In the realm of antiviral research, derivatives of this compound have been explored as precursors to more complex molecules with therapeutic potential. For example, they serve as building blocks for benzothiazepine dioxides which have shown inhibitory activity against HIV-1 protease. This suggests that the this compound scaffold can be a valuable starting point for the development of novel antiviral agents. Further research is needed to fully elucidate the antimicrobial and antiviral mechanisms and to identify the most potent derivatives.

| Compound Class | Target Organism/Virus | Activity/Finding |

| Allylamine Derivatives | Fungi and Bacteria | Exhibit antimicrobial properties, with efficacy dependent on the specific molecular structure. |

| Benzothiazepine Dioxides | HIV-1 | Derivatives of this compound are precursors to these compounds which show inhibitory activity against HIV-1 protease. nih.gov |

Investigations into Enzyme Binding and Modulation

Research suggests that this compound and its derivatives have the potential to bind to and modulate the activity of specific enzymes, thereby influencing various metabolic pathways. nih.gov The structural features of these compounds make them interesting candidates for the design of enzyme inhibitors.

One area of investigation involves their role as precursors in the synthesis of inhibitors for FK506 binding proteins (FKBPs). FKBPs are a family of proteins that play a role in protein folding and immunosuppression. The development of selective inhibitors for specific FKBPs is an active area of research for various therapeutic applications.

Furthermore, as mentioned previously, derivatives of this compound are utilized in the synthesis of benzothiazepine dioxides, which have demonstrated inhibitory activity against HIV-1 protease. nih.gov HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus, and its inhibition is a key strategy in antiretroviral therapy. The ability of this compound derivatives to serve as precursors for these inhibitors highlights their potential in the development of new therapeutics targeting viral enzymes.

| Enzyme Target | Inhibitor Class Derived From this compound | Significance |

| FK506 Binding Proteins (FKBPs) | Urea-containing FKBP inhibitors | Potential for development of immunosuppressive and other therapeutic agents. nih.gov |

| HIV-1 Protease | Benzothiazepine dioxides | Important for the development of antiretroviral drugs. nih.gov |

Exploration of Receptor Interaction Mechanisms

The interaction of this compound and its derivatives with various receptors is another area of active investigation to understand their therapeutic potential and mechanisms of action. nih.gov The presence of the amine group suggests potential interactions with receptors that recognize endogenous amines, such as neurotransmitter receptors.

Studies on structurally related compounds have provided insights into potential receptor targets. For instance, a series of novel compounds containing a trans-butenyl linker, which is structurally similar to the but-3-en-1-yl group, have been synthesized and evaluated for their binding affinity to dopamine D3 receptors. These studies have shown that the presence and configuration of the butenyl chain can influence both the affinity and selectivity for the D3 receptor over other dopamine receptor subtypes. Some of these compounds have demonstrated high affinity for the D3 receptor, with Ki values in the low nanomolar range.

These findings suggest that derivatives of this compound could be tailored to interact with specific G-protein coupled receptors (GPCRs), such as dopamine receptors, opening avenues for the development of novel therapeutics for neurological and psychiatric disorders.

| Receptor Target | Related Compound Feature | Binding Affinity (Ki) | Significance |

| Dopamine D3 Receptor | trans-butenyl linker | 0.3 - 500 nM | Potential for developing selective ligands for neurological disorders. |

Applications in the Synthesis of Potentially Bioactive Peptides and Oligomers

The unique structure of this compound, featuring both a nucleophilic amine and a reactive alkene, makes it a potentially valuable building block in the synthesis of modified peptides and oligomers with enhanced biological properties. The incorporation of non-natural amino acids or modifications to the peptide backbone can lead to peptides with increased stability, bioavailability, and receptor binding affinity.

One approach for incorporating such modifications is through the N-alkylation of amino acids or peptide amides. The (but-3-en-1-yl) group could be introduced to the N-terminus or side chain of an amino acid, or to the C-terminal amide of a peptide. This modification could influence the peptide's conformation and its interaction with biological targets.

While specific examples of the direct incorporation of this compound into bioactive peptides are not yet widely reported, the methodologies for synthesizing N-alkylated peptides are well-established. These methods often involve the reaction of an amine with an alkyl halide or reductive amination. The presence of the butenyl group in the modified peptide would also offer a site for further chemical modifications, such as cross-linking or the attachment of other functional groups, to create more complex and potentially more potent bioactive molecules.

| Modification Strategy | Potential Application of this compound | Potential Benefit |

| N-Alkylation of Peptides | As the N-alkyl group | Improved stability, bioavailability, and receptor affinity of the peptide. |

| Side-Chain Modification | Introduction of a butenyl side chain | Altered peptide conformation and potential for further functionalization. |

Studies on Tubulin Polymerization Inhibition using Related Indole Derivatives

The indole nucleus is a prominent scaffold in the design of anticancer agents, particularly those that target tubulin. A variety of indole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

While there is no direct research on indole derivatives of this compound, studies on related structures provide valuable insights. For example, a series of indole derivatives with a nitrogen-containing side chain have been synthesized and evaluated for their ability to inhibit tubulin polymerization. The nature of the substituent on the indole ring and the composition of the side chain have been shown to be critical for activity.

In some studies, indole derivatives bearing a butenyl side chain have been investigated. The position and substitution on the butenyl group, as well as its attachment point to the indole core, can significantly impact the inhibitory potency. Some of these compounds have demonstrated potent inhibition of tubulin polymerization with IC50 values in the low micromolar range, comparable to or even exceeding that of known tubulin inhibitors like colchicine. These findings suggest that the development of indole derivatives incorporating the this compound moiety could be a promising strategy for the discovery of novel anticancer agents.

| Indole Derivative Class | Modification | Tubulin Polymerization Inhibition (IC50) |

| 6- and 7-heterocyclyl-1H-indole derivatives | Heterocyclic ring at position 6 or 7 | 0.58 ± 0.06 µM nih.gov |

| Indole-based TMP analogues with a Michael receptor spacer | Michael receptor as a spacer | 2.68 ± 0.15 μM |

| Indole-based TMP inhibitors with a nitrogen spacer | Nitrogen spacer | 1.5 ± 0.56 μM |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Catalytic Systems

The synthesis of (But-3-en-1-yl)(methyl)amine and related homoallylic amines is heavily reliant on catalytic processes, primarily the hydroaminomethylation (HAM) of dienes like 1,3-butadiene (B125203). Future research in this area is centered on creating catalytic systems that are not only highly efficient and selective but also economically viable and environmentally benign.

A significant trend is the move away from precious metal catalysts, such as rhodium and ruthenium, towards systems based on more abundant and less toxic metals. While rhodium complexes have been extensively studied for HAM, recent efforts have focused on developing catalysts based on metals like titanium. For instance, a recently developed titanium-based catalyst has been shown to dramatically reduce reaction times for hydroaminoalkylation from days to minutes.

Another key area of development is the use of sustainable reaction media and catalyst immobilization techniques. Glycerol, a biodegradable and renewable solvent, has been shown to be an effective medium for rhodium-catalyzed hydroaminomethylation, promoting high selectivity and allowing for easier catalyst recycling. The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like graphene, is also a promising avenue for creating easily separable and reusable catalytic systems. Research into bimetallic catalytic systems, for example, ruthenium-tungsten, is also showing promise for the one-pot reductive amination of carboxylic acids to amines, a sustainable approach to amine synthesis.

| Catalyst System | Metal | Key Advantages | Challenges |

| Rhodium-phosphine complexes | Rhodium | High activity and selectivity. | High cost, potential for metal leaching. |

| Ruthenium-based catalysts | Ruthenium | Good yields and regioselectivity in HAM of dienes. | Often requires high temperatures. |

| Titanium-formamidinato complexes | Titanium | Inexpensive, significantly reduces reaction times. | Sensitivity to air and moisture. |

| Copper-based catalysts | Copper | Effective for amination reactions, lower cost. | Can require specific ligands for high efficiency. |

| Bimetallic systems (e.g., Ru-W) | Ruthenium-Tungsten | Enables one-pot synthesis from carboxylic acids. | Catalyst stability and recyclability. |

Expanding the Scope of Synthetic Utility through Unconventional Reactivity

Beyond its synthesis, research is focused on leveraging the unique structural features of this compound— a terminal alkene and a secondary amine—for the construction of more complex and valuable molecules. The presence of both a nucleophilic nitrogen and a reactive C=C double bond makes it an ideal substrate for a variety of transformations.

One emerging area is the use of this compound in catalytic C–H functionalization reactions. Modern dual-catalyst systems, employing, for example, cobalt and photoredox catalysts, can directly couple alkenes with amines with high selectivity, avoiding the need for pre-functionalized starting materials. This opens up new avenues for creating complex amine architectures.

Furthermore, the alkene moiety can participate in a range of addition and cyclization reactions, making this compound a valuable precursor for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals. Its derivatives have been identified as precursors to inhibitors of HIV-1 protease and antifungal agents. The development of novel reaction cascades, where multiple bonds are formed in a single operation starting from this amine, is a key goal for improving synthetic efficiency.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new, more efficient processes. Advanced spectroscopic and analytical techniques are at the forefront of these efforts.

In situ spectroscopic methods, such as high-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow researchers to monitor reactions in real-time. This provides valuable data on the formation and consumption of reactants, intermediates, and products, helping to elucidate the catalytic cycle in processes like hydroaminomethylation. For example, FTIR has been used to monitor the formation of ketene (B1206846) intermediates in the synthesis of β-lactams.

Mass spectrometry techniques, particularly when coupled with gas chromatography (GC-MS), are invaluable for identifying reaction byproducts and understanding selectivity. Isotope labeling studies, where deuterium (B1214612) is incorporated into the reactants, can help to track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. The combination of these experimental techniques with computational modeling is becoming increasingly powerful for predicting reaction outcomes and designing next-generation catalysts.

| Technique | Type of Information Gained | Relevance to this compound Research |

| Nuclear Magnetic Resonance (NMR) | Structural information, reaction kinetics. | Elucidating the structure of catalytic intermediates and products. |

| Infrared (IR) Spectroscopy | Identification of functional groups, monitoring reaction progress. | Tracking the conversion of the alkene and amine groups. |

| Mass Spectrometry (MS) | Molecular weight determination, identification of intermediates and byproducts. | Analyzing the product distribution in catalytic reactions. |

| X-ray Crystallography | Precise three-dimensional molecular structure. | Characterizing the solid-state structure of catalysts and derivatives. |

Exploration of New Biological Targets and Therapeutic Modalities

While the biological profile of this compound itself is not extensively documented, its structural motifs are present in numerous biologically active compounds, suggesting significant therapeutic potential for its derivatives. Preliminary research has indicated that the compound may possess antimicrobial and antiviral properties, warranting further investigation.

Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them for activity against a wide range of biological targets. The amine functionality is a common feature in many pharmaceuticals, acting as a key interaction point with proteins such as enzymes and receptors. For instance, derivatives of the related compound metanicotine, which shares a similar structural backbone, are being investigated for neurological conditions like Alzheimer's disease.

The exploration of this compound's derivatives as potential enzyme inhibitors is a particularly promising avenue. By modifying the structure of this compound, it may be possible to design potent and selective inhibitors for specific enzymes implicated in disease. This could lead to the development of new therapeutic agents for a variety of conditions, from infectious diseases to metabolic disorders.

Q & A

Q. What are the common synthetic routes for preparing (But-3-en-1-yl)(methyl)amine, and how are reaction conditions optimized?

(Basic, Synthesis Methodology)

- Synthetic Routes :

- Reductive Amination : Reacting but-3-enal with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions. This method preserves the alkene moiety .

- Alkylation : Using methylamine and a but-3-en-1-yl halide (e.g., bromide) in a polar aprotic solvent (e.g., DMF) with a base like K2CO3 to neutralize HX byproducts .

- Optimization : Temperature (room temperature to 60°C), solvent choice (to balance reactivity and solubility), and stoichiometric ratios (excess methylamine to drive completion) are critical. Purity is verified via GC-MS or HPLC .

Q. How is the structure of this compound confirmed experimentally?

(Basic, Structural Characterization)

- Spectroscopic Techniques :

- NMR :

- ¹H NMR : Peaks at δ 5.6–5.8 (m, 1H, CH2=CH–), δ 2.4–2.6 (m, 2H, N–CH2–), and δ 2.2 (s, 3H, N–CH3) .

- ¹³C NMR : Signals at ~115–125 ppm (C=C), 45–50 ppm (N–CH2), and 35–40 ppm (N–CH3) .

- FTIR : Stretching vibrations at ~1640 cm⁻¹ (C=C), 3300–3500 cm⁻¹ (N–H), and 2800 cm⁻¹ (C–H in CH3) .

- Mass Spectrometry : Molecular ion peak at m/z 85 (C5H11N) and fragmentation patterns confirming the allyl and methylamine groups .

Q. What are the typical reactivity patterns of this compound in organic transformations?

(Basic, Reaction Chemistry)

- Key Reactions :

- Oxidation : Forms an imine or nitrile oxide under strong oxidizing agents (e.g., KMnO4), but the alkene may epoxidize concurrently .

- Reduction : Hydrogenation (H2/Pd-C) saturates the alkene to yield (butyl)(methyl)amine .

- Nucleophilic Substitution : Reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides .

- Side Reactions : Competitive alkene participation (e.g., polymerization under acidic conditions) requires inert atmospheres or stabilizers .

Advanced Research Questions

Q. How does this compound participate in catalytic asymmetric synthesis?

(Advanced, Reaction Mechanism)

- Chiral Catalysis :

- Enamine Catalysis : The amine forms enamine intermediates with ketones, enabling asymmetric α-functionalization (e.g., aldol reactions) using chiral catalysts like proline derivatives. Stereoselectivity depends on catalyst design and solvent polarity .

- Metal Complexation : Acts as a ligand in Pd-catalyzed cross-coupling reactions, where the alkene stabilizes transition states via π-coordination .

- Mechanistic Studies : Kinetic isotopic effects (KIEs) and DFT calculations model transition states to optimize enantiomeric excess (ee) .

Q. What role does this compound play in CO2 capture systems?

(Advanced, Environmental Chemistry)

-

Application : Impregnated into mesoporous carbon (MC) to enhance CO2 adsorption via chemisorption. The amine group reacts with CO2 to form carbamates .

-

Performance Data :

Material BET Surface Area (m²/g) CO2 Adsorption (mmol/g) Pristine MC 356.6 1.60 aMDEA43-MC* 203.2 2.63 *aMDEA = activated methyl diethanol amine; similar amine-functionalized systems show comparable trends . -

Challenges : Reduced surface area post-impregnation (∼43% loss) necessitates pore-size optimization to balance amine loading and diffusion kinetics .

Q. How do structural modifications of this compound influence its biological activity?

(Advanced, Medicinal Chemistry)

- Structure-Activity Relationships (SAR) :

- Alkene Position : Moving the double bond (e.g., to but-2-en-1-yl) alters conformational flexibility, affecting receptor binding .

- Methyl Group Substitution : Replacing CH3 with bulkier groups (e.g., ethyl) enhances lipophilicity and blood-brain barrier penetration but may reduce solubility .

- Case Study : Analogues like methyl[(3E)-4-(pyridin-3-yl)but-3-en-1-yl]amine show enhanced binding to nicotinic acetylcholine receptors (nAChRs) in neurological studies .

Q. How can researchers resolve contradictions in reported physical properties of this compound?

(Advanced, Data Analysis)

- Common Discrepancies :

- Boiling Point : Varies between 120–135°C due to purity (e.g., amine vs. hydrochloride salt) .

- Solubility : Conflicting reports in water (1–5 mg/mL) arise from pH-dependent protonation states .

- Resolution Strategies :

- Standardized Protocols : Use USP-grade solvents and controlled humidity during measurements.

- Advanced Analytics : Differential scanning calorimetry (DSC) for precise melting/boiling points and dynamic light scattering (DLS) for solubility profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.